3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline

Catalog No.
S13653758
CAS No.
1807-99-4
M.F
C24H20N2O4
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-...

CAS Number

1807-99-4

Product Name

3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline

IUPAC Name

3,6-dimethoxy-6-(4-methoxyphenyl)chromeno[4,3-b]quinoxaline

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C24H20N2O4/c1-27-16-10-8-15(9-11-16)24(29-3)23-22(25-19-6-4-5-7-20(19)26-23)18-13-12-17(28-2)14-21(18)30-24/h4-14H,1-3H3

InChI Key

VODKBINZIUJCJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=NC4=CC=CC=C4N=C3C5=C(O2)C=C(C=C5)OC)OC

3,6-Dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline is a complex organic compound that belongs to the class of chromenoquinoxalines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a chromene backbone fused with a quinoxaline ring, characterized by the presence of two methoxy groups and a para-methoxyphenyl substituent. The unique structural arrangement contributes to its chemical reactivity and biological properties.

The synthesis of 3,6-Dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline typically involves multicomponent reactions, where various reactants are combined to form the final product. One common method includes the condensation of 1,2-phenylenediamine with a suitable diketone in the presence of a catalyst such as nano antimony chloride supported on silica. This reaction can proceed under solventless conditions, enhancing yield and reducing environmental impact .

Proposed Reaction Mechanism

  • Condensation: The first step involves the reaction of 1,2-phenylenediamine with a diketone to form an intermediate.
  • Cyclization: This intermediate undergoes cyclization to form the chromenoquinoxaline structure.
  • Functionalization: Subsequent functionalization introduces the methoxy groups and para-methoxyphenyl substituent.

Compounds similar to 3,6-Dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline have been investigated for various biological activities, including antiviral, anticancer, and anti-inflammatory properties. For instance, quinoxaline derivatives have shown promising results against viruses such as cytomegalovirus and coxsackievirus B5, with some derivatives exhibiting low cytotoxicity while maintaining high antiviral efficacy . The presence of methoxy groups in this compound enhances its lipophilicity and potentially increases its bioavailability.

Several synthesis methods have been reported for creating chromenoquinoxalines:

  • Multicomponent Reactions: These involve combining multiple reactants in one pot to streamline synthesis.
  • Catalytic Methods: Utilizing catalysts like nano antimony chloride can improve yields and reduce reaction times.
  • Green Chemistry Approaches: Techniques such as microwave-assisted synthesis or solvent-free conditions are being explored to minimize environmental impact while maximizing efficiency .

The applications of 3,6-Dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline extend into various fields:

  • Medicinal Chemistry: Due to its biological activities, it is being studied for potential therapeutic applications in treating viral infections and cancer.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or photonic devices.
  • Chemical Research: As a synthetic intermediate, it may be useful in developing new compounds with enhanced properties.

Interaction studies involving 3,6-Dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline focus on understanding its binding affinities and mechanisms of action against specific biological targets. These studies often employ techniques such as molecular docking simulations and in vitro assays to elucidate how the compound interacts with viral proteins or cellular receptors. Preliminary findings suggest that modifications to the methoxy groups can significantly influence binding interactions and biological activity .

Several compounds share structural similarities with 3,6-Dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline. Here are some notable examples:

Compound NameStructure TypeKey Biological Activity
2,3-DimethoxyquinoxalineQuinoxalineAntiviral
6-Methyl-2-(4-methoxyphenyl)quinoxalineQuinoxalineAnticancer
Chromeno[3,4-b]pyridinesChromene derivativeAnti-inflammatory
7-Methoxy-2-(naphthalen-1-yl)quinoxalineQuinoxalineAntimicrobial

Uniqueness

The uniqueness of 3,6-Dimethoxy-6-(4-methoxyphenyl)-6H-chromeno[3,4-b]quinoxaline lies in its specific combination of methoxy substituents on both the chromene and phenyl rings. This structural feature not only enhances its solubility but also potentially increases its interaction with biological targets compared to other similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Exact Mass

400.14230712 g/mol

Monoisotopic Mass

400.14230712 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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